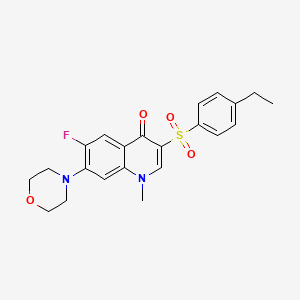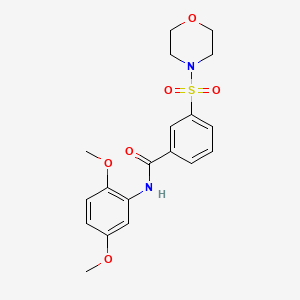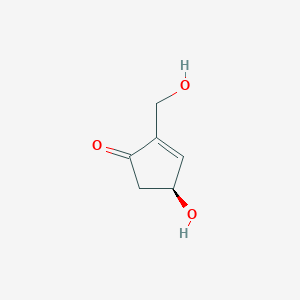
1-(3-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-4-ethylpiperazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-4-ethylpiperazine-2,3-dione is a synthetic organic compound. Due to its distinctive structure, the compound garners interest in various fields such as chemistry, biology, and medicine. As a complex molecule, it demonstrates intriguing chemical properties and biological activities, making it a subject of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-4-ethylpiperazine-2,3-dione involves multiple steps, typically starting with commercially available precursors. The process may involve reactions such as nucleophilic substitution, carbonylation, and cyclization under controlled conditions. Critical factors such as temperature, pressure, and solvent choice are optimized to achieve the desired yield and purity.
Industrial Production Methods: In industrial settings, the compound's production scales up using flow chemistry or batch processes. These methods prioritize efficiency, cost-effectiveness, and environmental sustainability. The use of automation and continuous flow reactors enhances reproducibility and safety, especially in handling reactive intermediates and hazardous reagents.
化学反応の分析
Types of Reactions: The compound undergoes various chemical reactions, including:
Reduction: Reducing agents can convert carbonyl groups into alcohols or other derivatives.
Substitution: Nucleophilic or electrophilic substitutions can modify the pyridine or piperidine rings.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminium hydride are typical reducing agents.
Substitution: Reagents such as halogenating agents, nucleophiles, or electrophiles facilitate these reactions.
Major Products Formed: The reactions yield a variety of products, including alcohol derivatives, reduced forms of the compound, or substituted versions with altered electronic properties. Each product's formation depends on the specific reagents and conditions employed.
科学的研究の応用
1-(3-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-4-ethylpiperazine-2,3-dione finds applications in:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in modulating biological pathways and as a lead compound in drug discovery.
Medicine: Explored for therapeutic potentials, such as anti-inflammatory or anticancer activities.
Industry: Applied in the development of novel materials or as a catalyst in specific industrial processes.
作用機序
The compound's mechanism of action involves interactions at the molecular level with specific biological targets. It may bind to receptors, enzymes, or other proteins, influencing cellular pathways and physiological processes. The pathways affected depend on the compound's structure and functional groups, determining its pharmacodynamics and pharmacokinetics.
類似化合物との比較
1-(3-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-4-methylpiperazine-2,3-dione
1-(3-((3-Fluoropyridin-4-yl)oxy)piperidine-1-carbonyl)-4-ethylpiperazine-2,3-dione
1-(3-((3-Bromopyridin-4-yl)oxy)piperidine-1-carbonyl)-4-ethylpiperazine-2,3-dione
By understanding and leveraging its distinct characteristics, scientists and industries continue to uncover new applications and benefits of this intriguing compound.
特性
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypiperidine-1-carbonyl]-4-ethylpiperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O4/c1-2-20-8-9-22(16(24)15(20)23)17(25)21-7-3-4-12(11-21)26-14-5-6-19-10-13(14)18/h5-6,10,12H,2-4,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORDEFWKCKZELE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-tert-butyl-6-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2533837.png)
![5-chloro-2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2533839.png)

![3-[(4-fluorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2533843.png)
![N,6-dimethyl-N-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}pyrimidin-4-amine](/img/structure/B2533844.png)
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2533846.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2533849.png)
![4-Methyl-2-[(1-phenylmethoxycarbonylpiperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2533850.png)

![6-(5-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2533855.png)
![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2533856.png)
![5-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2533857.png)
